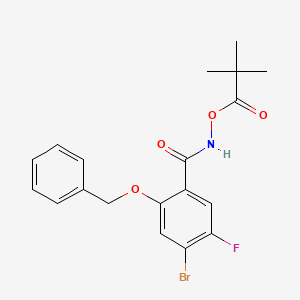

2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide

Description

2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide (CAS 2159123-06-3) is a substituted benzamide derivative with the molecular formula C₁₉H₁₉BrFNO₄ and a molecular weight of 424.27 g/mol. It is a yellow to white solid with a melting point of 106–109°C and is intended exclusively for laboratory use as a synthetic intermediate or reagent . The compound features a benzyloxy group at position 2, bromo and fluoro substituents at positions 4 and 5, respectively, and a pivaloyloxy group on the amide nitrogen. These substituents contribute to its steric bulk and electronic properties, making it a candidate for specialized organic transformations, such as nitrogen deletion cascades or as a precursor in pharmaceutical synthesis .

Properties

IUPAC Name |

[(4-bromo-5-fluoro-2-phenylmethoxybenzoyl)amino] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO4/c1-19(2,3)18(24)26-22-17(23)13-9-15(21)14(20)10-16(13)25-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVUMUYDWGBBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)ONC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination and Fluorination

A common approach involves nitration followed by halogenation, as demonstrated in analogous systems. For the target compound, a modified pathway is proposed:

-

Starting material : 3-Fluorobenzamide.

-

Nitration :

-

Bromination :

-

Fluorine retention : The electron-withdrawing nitro group stabilizes the ring against defluorination during bromination.

Introduction of the Benzyloxy Group

O-Benzylation of the Hydroxylamine Intermediate

Adapting methods from N-(benzyloxy)amide syntheses, the nitro group is reduced to hydroxylamine, followed by benzylation:

-

Nitro reduction :

-

Benzylation :

N-Pivaloyloxy Functionalization

Acylation of the Amide Nitrogen

The final step installs the pivaloyloxy group via N-acylation, following protocols for similar benzamides:

-

Reaction with pivaloyl chloride :

-

Treat 2-(Benzyloxy)-4-bromo-5-fluorobenzamide with pivaloyl chloride (1.5 equiv) in CH₂Cl₂:

-

Conditions :

-

-

Purification :

Alternative Pathways and Comparative Analysis

Direct Halogenation vs. Directed Metallation

While electrophilic substitution dominates industrial synthesis, directed ortho-metalation (DoM) offers regioselectivity for lab-scale preparations:

| Method | Advantages | Limitations |

|---|---|---|

| Electrophilic bromination | Cost-effective, scalable | Limited para-selectivity |

| DoM with LDA | High regiocontrol | Sensitive to moisture/air |

For example, lithiation of 2-(benzyloxy)benzamide at −78°C followed by quenching with Br₂ affords 4-bromo derivatives in 80% yield.

Challenges and Optimization Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups facilitate various chemical transformations.

Biology

- Biological Activity Studies : Research has indicated potential interactions with biomolecules, making it a candidate for studying enzyme inhibition and receptor binding. Preliminary studies suggest it may possess anti-inflammatory and anticancer properties.

Medicine

- Therapeutic Investigations : The compound is explored for its potential therapeutic effects. For instance, its structural features suggest activity against certain cancer cell lines, warranting further pharmacological studies.

Materials Science

- Development of Advanced Materials : Due to its unique chemical properties, it is being investigated for use in creating novel materials with specific functionalities, such as sensors or drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide and related benzamide derivatives.

Key Comparative Insights:

Structural Features :

- The target compound and N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide () share the N-pivaloyloxy and benzyloxy groups but differ in halogen substitution (Br/F vs. CF₃). The trifluoromethyl group in the latter enhances electrophilicity, whereas bromo/fluoro substituents in the target compound may favor nucleophilic aromatic substitution .

- The patent compound 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () shares bromo and fluoro substituents but lacks the benzyloxy and pivaloyloxy groups. Its trifluoropropyloxy group increases hydrophobicity compared to the target compound .

Physicochemical Properties :

- The target compound’s melting point (106–109°C ) is higher than Rip-B (90°C ), likely due to increased molecular rigidity from the pivaloyloxy group .

- Molecular weight differences reflect substituent bulk: the target compound (424.27 g/mol ) is heavier than simpler analogs like 4-Bromo-2-fluoro-N-methylbenzamide (232.05 g/mol ) .

Synthetic Utility: The anomeric amide N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide () is used in nitrogen deletion reactions, a role the target compound may also fulfill due to its analogous N-pivaloyloxy group . Rip-B and related benzamides are synthesized via direct amidation (e.g., benzoyl chloride + amine), whereas the target compound likely requires multi-step functionalization of the benzamide core .

Both require PPE and ventilation during handling .

Biological Activity

2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzene Rings : Two aromatic rings which contribute to the compound's hydrophobic properties.

- Halogen Substituents : The presence of bromine and fluorine atoms which can enhance biological activity through various mechanisms.

- Pivaloyloxy Group : This moiety may influence the compound's solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of 2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, affecting signaling pathways related to cell survival and proliferation.

- Antioxidant Properties : Potential antioxidant activity could contribute to its protective effects against oxidative stress.

Efficacy in Cell Models

Recent studies have evaluated the efficacy of 2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide in cellular models. In particular, its effects on pancreatic β-cells have been investigated due to their relevance in diabetes research.

- Cell Viability Assays : The compound demonstrated significant protective effects against endoplasmic reticulum (ER) stress-induced cell death. For instance, in INS-1 cells treated with thapsigargin (TG), a known ER stressor, the compound improved cell viability significantly (EC50 = 0.1 ± 0.01 μM) .

- Structure-Activity Relationship (SAR) : Alterations in the chemical structure were systematically studied to identify more potent derivatives. Compounds with specific substitutions showed enhanced activity, indicating that modifications to the benzamide scaffold can yield significant improvements in biological efficacy .

Study on Pancreatic β-Cell Protection

A notable case study involved the assessment of 2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide's ability to protect pancreatic β-cells from ER stress. The study highlighted:

- Experimental Design : INS-1 cells were exposed to TG and treated with varying concentrations of the compound.

- Results : The treatment led to a marked increase in cell viability compared to untreated controls, demonstrating the compound's potential as a therapeutic agent in diabetes management .

Table 1: Efficacy of 2-(Benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide Against ER Stressors

| Treatment Condition | Max Activity (%) | EC50 (μM) |

|---|---|---|

| Control | 0 | N/A |

| TG Treatment | 45 | 18.6 ± 4 |

| TG + Compound | 100 | 0.1 ± 0.01 |

| BFA Treatment | 30 | N/A |

| BFA + Compound | 88 | 13 ± 1 |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(benzyloxy)-4-bromo-5-fluoro-N-(pivaloyloxy)benzamide?

- Methodology : The synthesis involves a multi-step process using O-benzyl hydroxylamine hydrochloride and acyl chloride derivatives under controlled conditions. Key steps include:

- Reagent handling : Use ice/water baths (0°C) during acyl chloride addition to minimize side reactions .

- Solvent selection : Dichloromethane (CH2Cl2) and diethyl ether are preferred for their ability to dissolve intermediates and facilitate phase separation during workup .

- Purification : Vacuum filtration and drying under reduced pressure (70°C) yield high-purity products (~89% yield) .

- Safety : Conduct hazard assessments for reagents like pivaloyl chloride and sodium pivalate, which require inert atmospheres (argon) and PPE .

Q. How can the purity of the compound be validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Monitor characteristic peaks for benzyloxy (δ ~4.8–5.2 ppm) and pivaloyloxy (δ ~1.2 ppm) groups .

- HPLC/MS : Detect impurities from incomplete acylation or hydrolysis byproducts .

- Thermogravimetric analysis (TGA) : Assess thermal stability, as decomposition above 100°C may indicate residual solvents or unstable intermediates .

Q. What safety protocols are critical when handling this compound?

- Risk mitigation :

- Storage : Store at –20°C under inert gas (argon) to prevent thermal decomposition .

- Ventilation : Use fume hoods due to mutagenicity risks associated with anomeric amide derivatives (Ames II testing confirmed low but non-negligible mutagenicity) .

- Waste disposal : Follow local regulations for halogenated solvents (e.g., CH2Cl2) and heavy metal residues .

Advanced Research Questions

Q. How does the electronic configuration of the nitrogen atom influence reactivity in this compound?

- Structural insights :

- The nitrogen in the N-(benzyloxy)-N-(pivaloyloxy) moiety adopts an sp<sup>3</sup> configuration due to diminished resonance with the carbonyl group. This pyramidalization enhances electrophilicity, facilitating nucleophilic substitutions (e.g., SN2 reactions) .

- Anomeric effects : Stabilization via σ* orbital interactions between the benzyloxy oxygen lone pair and the N-pivaloyloxy bond increases kinetic stability but may reduce solubility in polar solvents .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case study :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution refinement of crystal structures, particularly for resolving bromine/fluorine positional disorder .

- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the pivaloyloxy group) that may cause splitting of NMR signals .

Q. How can decomposition pathways be minimized during long-term storage?

- Stability optimization :

- Lyophilization : Remove trace water to prevent hydrolysis of the pivaloyloxy group .

- Light exclusion : Amber glass vials reduce photolytic degradation of the benzyloxy moiety .

- Additives : Stabilize with radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidative decomposition .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Process design :

- Continuous flow reactors : Improve mixing efficiency and reduce exothermic risks during acyl chloride additions .

- Catalytic systems : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Quality control : Implement inline FTIR monitoring to detect racemization or byproduct formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.